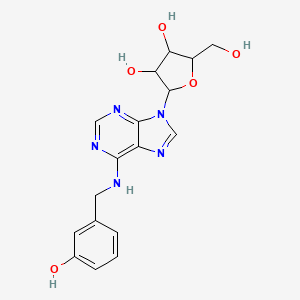

N-(3-Hydroxybenzyl)adenosine

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H19N5O5 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

2-(hydroxymethyl)-5-[6-[(3-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C17H19N5O5/c23-6-11-13(25)14(26)17(27-11)22-8-21-12-15(19-7-20-16(12)22)18-5-9-2-1-3-10(24)4-9/h1-4,7-8,11,13-14,17,23-26H,5-6H2,(H,18,19,20) |

InChI Key |

CMTVBCOBYCGDJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and molecular weight of N-(3-Hydroxybenzyl)adenosine

[1][7][8][9][10][11]

References

-

PubChem. N6-(3-Hydroxybenzyl)adenosine Compound Summary. National Library of Medicine.[1][2] [Link][1]

-

Aremu, A. O., et al. (2012). Topolins: A Panacea to Plant Tissue Culture Challenges? Plant Cell, Tissue and Organ Culture.[2][5][6] [Link][1]

-

Doležal, K., et al. (2006). Preparation and Biological Activity of 6-Benzylaminopurine Derivatives.[1][2][7] Bioorganic & Medicinal Chemistry.[1][2][8][9] [Link]

Sources

- 1. N6-(4-Hydroxybenzyl)Adenine Riboside | C17H19N5O5 | CID 10474479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N6-Benzoyladenosine | C17H17N5O5 | CID 11728391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Exposome-Explorer - Adenosine (Compound) [exposome-explorer.iarc.fr]

- 5. Meta-Topolin as an Effective Benzyladenine Derivative to Improve the Multiplication Rate and Quality of In Vitro Axillary Shoots of Húsvéti Rozmaring Apple Scion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of adenosine receptors in brain using N6 cyclohexyl [3H]adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Kinetic and Enzymatic Profiling: The Conversion of Meta-topolin Riboside to Free Base

Executive Summary

Meta-topolin riboside (mTR) serves as a critical nucleoside transport form of the highly active aromatic cytokinin meta-topolin (mT) .[1] While widely recognized in plant tissue culture for mitigating hyperhydricity and shoot-tip necrosis, mTR's biochemical behavior parallels that of nucleoside prodrugs in pharmacology. Its efficacy relies on the metabolic cleavage of the N9-ribosyl moiety to release the bioactive free base.

This technical guide details the in vitro metabolic conversion of mTR to mT. It bridges plant physiology and pharmaceutical ADME (Absorption, Distribution, Metabolism, Excretion) profiling, providing a validated framework for quantifying enzymatic hydrolysis kinetics using Adenosine Nucleosidase and UHPLC-MS/MS detection.

Part 1: Mechanistic Foundations

The metabolic activation of mTR is governed by hydrolytic cleavage at the

The Reaction Pathway

The primary biocatalyst for this conversion is Adenosine Nucleosidase (Adenosine Ribohydrolase, EC 3.2.2.7).[3] This enzyme recognizes the purine riboside structure, cleaving the bond between the N9 nitrogen of the purine ring and the C1' carbon of the ribose sugar.

Key Chemical Attributes:

-

Substrate: Meta-topolin riboside (

, MW: 373.36 g/mol ) -

Enzyme: Adenosine Nucleosidase (Source: Triticum aestivum germ or recombinant analog)

-

Product: Meta-topolin (

, MW: 241.25 g/mol ) + D-Ribose -

Reaction Type: Hydrolytic Deribosylation

Pathway Visualization

The following diagram illustrates the enzymatic cleavage and the subsequent analytical workflow.

Figure 1: Enzymatic hydrolysis pathway of meta-topolin riboside by Adenosine Nucleosidase.

Part 2: Analytical Framework (UHPLC-MS/MS)

Precise quantification requires separating the polar riboside from the less polar free base. A Triple Quadrupole (QqQ) Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for this assay.

Chromatographic Conditions

-

System: Agilent 1290 Infinity II or equivalent UHPLC.

-

Column: C18 Reverse Phase (e.g., ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade).

-

Flow Rate: 0.4 mL/min.[4]

-

Gradient: 5% B (0-1 min)

60% B (1-6 min)

Mass Spectrometry Parameters

The transition from mTR to mT involves the loss of the ribose moiety (132 Da).

| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) | Type |

| mTR | 374.2 | 242.1 | 35 | 20 | Quantifier (Ribose loss) |

| mTR | 374.2 | 136.1 | 35 | 35 | Qualifier (Adenine core) |

| mT | 242.1 | 136.1 | 40 | 25 | Quantifier (Side chain loss) |

| mT | 242.1 | 148.1 | 40 | 22 | Qualifier |

| IS (Kinetin) | 216.1 | 148.1 | 40 | 20 | Internal Standard |

Part 3: Experimental Protocol

This protocol describes a self-validating in vitro assay to determine the conversion rate (

Reagents and Preparation

-

Buffer: 50 mM Citrate-Phosphate Buffer, pH 5.0 (Optimal for plant nucleosidases) or pH 7.4 (PBS) for physiological simulation.

-

Enzyme Stock: Adenosine Nucleosidase (from Wheat Germ), diluted to 0.1 Units/mL in buffer.

-

Substrate Stock: 10 mM mTR in DMSO.

-

Stop Solution: Ice-cold Acetonitrile (ACN) containing 1 µM Kinetin (Internal Standard).

Assay Workflow

-

Pre-incubation: Aliquot 190 µL of Enzyme Buffer into 1.5 mL microcentrifuge tubes. Equilibrate at 37°C for 5 minutes.

-

Initiation: Add 10 µL of mTR stock (Final concentration: 500 µM). Vortex briefly.

-

Time Course: Incubate samples in a thermomixer.

-

Sampling: At defined intervals (

min), remove 50 µL of the reaction mixture. -

Quenching: Immediately transfer the 50 µL aliquot into 150 µL of Stop Solution. Vortex for 10 seconds to denature the enzyme.

-

Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein precipitates.

-

Analysis: Transfer supernatant to LC vials for UHPLC-MS/MS analysis.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for mTR enzymatic conversion assay.

Part 4: Data Analysis & Interpretation[4]

Calculation of Conversion Efficiency

The conversion is monitored by the depletion of mTR and the concomitant appearance of mT.

-

Normalization: Calculate the Peak Area Ratio (PAR) for both mTR and mT against the Internal Standard (Kinetin).

-

Quantification: Convert PAR to concentration (

) using a standard calibration curve (range 0.1 – 100 µM). -

Kinetic Modeling: Plot the concentration of mTR vs. time. Fit the data to a First-Order Decay model to determine the elimination rate constant (

): -

Half-Life Calculation:

Interpreting the Ratio

A successful conversion is characterized by a molar mass balance where the sum of

-

High Conversion Rate (

min): Indicates rapid bioavailability of the free base. Desirable for immediate effect but risks toxicity (supra-optimal levels). -

Moderate Conversion Rate (

min): Suggests mTR acts as a "slow-release" depot, maintaining physiological levels of mT over a prolonged period. This profile is often preferred in micropropagation to prevent hyperhydricity.

References

-

Aremu, A. O., et al. (2012). Topolins: A panacea to plant tissue culture challenges? Plant Cell, Tissue and Organ Culture (PCTOC). Link

-

Werbrouck, S. P., et al. (1996). Meta-topolin, an alternative to benzyladenine in tissue culture? Physiologia Plantarum.[4] Link

-

Chen, C. M., & Kristopeit, S. M. (1981). Metabolism of cytokinin: Deribosylation of cytokinin ribonucleoside by adenosine nucleosidase from wheat germ cells.[3] Plant Physiology.[5][6][7][8][9][10] Link

-

Tarkowski, P., et al. (2010). Analysis of cytokinins by LC-MS.[11] Methods in Molecular Biology. Link

-

Amoo, S. O., et al. (2014). Plant growth regulators: The "topolin" family.[9] In Plant Tissue Culture: Techniques and Experiments. Academic Press. Link

Sources

- 1. libknowledge.nmns.edu.tw [libknowledge.nmns.edu.tw]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism of cytokinin: deribosylation of cytokinin ribonucleoside by adenosine nucleosidase from wheat germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of Taxifolin in Rat Plasma after Oral Administration of its Nanodispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification and characterization of adenosine nucleosidase from barley leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Meta-Topolin as an Effective Benzyladenine Derivative to Improve the Multiplication Rate and Quality of In Vitro Axillary Shoots of Húsvéti Rozmaring Apple Scion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of meta-topolin riboside and meta-methoxy topolin riboside on the in vitro micropropagation of Pyrus communis L. | Acta Scientiarum Polonorum Hortorum Cultus [czasopisma.up.lublin.pl]

- 8. researchgate.net [researchgate.net]

- 9. New Understanding of Meta-Topolin Riboside Metabolism in Micropropagated Woody Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Technical Guide: Comparative Analysis of Aromatic (mTR) vs. Isoprenoid (Zeatin Riboside) Cytokinins

Executive Summary: The Stability-Potency Paradox

In high-fidelity plant tissue culture and bioactive molecule development, the choice between meta-Topolin Riboside (mTR) and trans-Zeatin Riboside (tZR) represents a critical decision matrix between metabolic stability and receptor affinity .

While Zeatin Riboside (an isoprenoid cytokinin) is the "gold standard" for intrinsic biological activity due to high receptor affinity, its utility is often compromised by rapid enzymatic degradation via Cytokinin Oxidase/Dehydrogenase (CKX). Conversely, mTR (an aromatic cytokinin) exhibits a unique steric resilience to CKX. This allows mTR to maintain a sustained signal transduction threshold over long subculture cycles, effectively mitigating the "sawtooth" concentration profiles typical of Zeatin or Benzyladenine (BA) supplementation.

This guide dissects the physicochemical and biological divergences of these two molecules, providing actionable protocols for researchers aiming to overcome recalcitrance, hyperhydricity, or rooting inhibition in complex plant systems.

Part 1: Chemical & Enzymatic Kinetics

Structural Divergence

The functional core of both molecules is the N6-substituted adenine. However, the side chain dictates their enzymatic fate.

-

Zeatin Riboside (tZR): Possesses an isoprenoid side chain (hydroxylated isopentenyl group). This aliphatic unsaturation is the primary target for CKX, which cleaves the side chain, rendering the molecule inactive (forming adenine/adenosine).

-

meta-Topolin Riboside (mTR): Possesses an aromatic benzyl ring with a hydroxyl group at the meta position.[1] This aromaticity provides steric hindrance that significantly reduces the binding affinity of CKX enzymes, effectively shielding the molecule from rapid catabolism.

The CKX Degradation Factor

The following diagram illustrates the differential metabolic fate. In tZR, the amine bond is exposed to oxidative cleavage. In mTR, the aromatic ring stabilizes the N6-bond.

Figure 1: Differential metabolic fates. tZR is susceptible to rapid irreversible cleavage by CKX, whereas mTR evades this pathway, favoring reversible storage forms (glucosylation) that act as a slow-release reservoir.

Part 2: Biological Efficacy & Phenotypic Outcomes

The practical implication of mTR's stability is not just "more growth," but qualitatively superior growth . High spikes of cytokinin (typical of tZR or BA pulsing) often trigger stress responses, including hyperhydricity (vitrification) and inhibition of root primordia. mTR’s "gentle" sustained release profile mimics an auxin-cytokinin balance more favorable for organogenesis.

Comparative Performance Matrix

| Feature | Zeatin Riboside (tZR) | meta-Topolin Riboside (mTR) | Practical Consequence |

| CKX Stability | Low (Rapid degradation) | High (Resistant) | tZR requires frequent media changes; mTR persists. |

| Receptor Affinity | Very High (HK3/HK4) | Moderate | tZR is more potent molar-for-molar initially; mTR is more effective cumulatively. |

| Rooting Impact | Inhibitory at effective shoot-inducing levels | Permissive / Spontaneous | mTR allows "One-Step" protocols (Shoot + Root in same media). |

| Hyperhydricity | Moderate risk | Low risk | mTR is the rescue treatment for vitrified cultures. |

| Acclimatization | Variable survival | High survival | mTR-treated plantlets develop functional stomata and cuticle faster. |

Part 3: Experimental Protocol (Self-Validating System)

To empirically validate the mTR advantage in your specific cell line, do not simply swap equimolar concentrations. You must account for the stability difference.

Protocol: The "Split-Block" Stability Assay

Objective: Determine the optimal cytokinin regime for recalcitrant woody or medicinal species.

Reagents

-

Stock A (tZR): 1 mM trans-Zeatin Riboside in DMSO (store -20°C).

-

Stock B (mTR): 1 mM meta-Topolin Riboside in DMSO (store -20°C).

-

Basal Media: MS (Murashige & Skoog) + 3% Sucrose + 0.7% Agar (pH 5.8).

Workflow Steps

-

Explant Preparation: Harvest nodal segments (1.0 cm) from a uniform mother stock to minimize epigenetic variance.

-

Treatment Groups:

-

Control: Basal Media.[2]

-

Group Z (Pulse): tZR @ 5.0 µM.

-

Group M (Sustained): mTR @ 5.0 µM.

-

Group Z+ (Compensated): tZR @ 10.0 µM (To compensate for degradation).

-

-

Culture Conditions: 16h photoperiod, 24°C.

-

Data Collection (Day 45):

-

Multiplication Rate: Count usable shoots >0.5 cm.

-

Physiological State: Score hyperhydricity (0-5 scale).

-

Rooting Index: Count spontaneous roots without auxin transfer.

-

Validation Checkpoint (The "Why")

-

If Group Z shows necrosis: The high initial spike caused toxicity before degradation.

-

If Group M shows normal shoots + roots: The mTR evaded CKX, maintaining a concentration within the "organogenic window" (neither starving nor toxic) for the full 45 days.

Visualization of Experimental Logic

Figure 2: Experimental logic flow. The assay is designed to expose the "stability gap" between the two molecules over a prolonged culture cycle.

Part 4: Metabolic Mechanisms & Toxicology

The Glucosylation Pathway

Unlike BA, which forms stable N7/N9-glucosides that can accumulate to toxic levels in the basal tissue (inhibiting rooting even after transfer to fresh media), mTR is primarily metabolized into O-glucosides .

-

Mechanism: The hydroxyl group on the benzyl ring accepts a glucose moiety.

-

Significance: This O-glucoside is a storage form . It is biologically inactive but can be rapidly hydrolyzed by β-glucosidases back into active mTR when endogenous levels drop. This creates a self-regulating "buffer" system within the plant tissue.

Toxicology in Drug Development

While primarily used in plant biotech, the anti-senescence properties of cytokinins are being explored in cosmeceuticals (anti-aging).

-

mTR Advantage: Studies suggest aromatic cytokinins have a more favorable cytotoxicity profile in human fibroblast assays compared to isoprenoid cytokinins, likely due to the absence of the reactive double bond found in Zeatin, reducing non-specific oxidative interactions.

References

-

Aremu, A. O., et al. "Topolins: A Guide to Their Use in Micropropagation." American Journal of Plant Sciences, 2012.

-

Werbrouck, S. P., et al. "Meta-topolin: an alternative to benzyladenine in tissue culture?" Physiologia Plantarum, 1996.

-

Bairu, M. W., et al. "Optimizing the micropropagation protocol for the endangered Aloe polyphylla: Can meta-topolin and its derivatives serve as replacement for benzyladenine and zeatin?" Plant Cell, Tissue and Organ Culture, 2007.

-

Kaminek, M., et al. "Distribution, biological activities and metabolism of aromatic cytokinins." Plant Growth Regulation, 1987.[3]

-

Mok, D. W., & Mok, M. C. "Cytokinin Metabolism and Action." Annual Review of Plant Physiology and Plant Molecular Biology, 2001.

-

Gajdošová, S., et al. "Biologically active cytokinin nucleosides possess a different metabolic fate than their bases in Arabidopsis." Journal of Experimental Botany, 2011.

Sources

Methodological & Application

Application Notes and Protocols for N-(3-Hydroxybenzyl)adenosine in Woody Plant Shoot Regeneration

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Cytokinins in Woody Plant Propagation

The in vitro propagation of woody plants is a cornerstone of modern forestry, horticulture, and conservation efforts. A critical step in this process is the induction of shoot regeneration, which is largely governed by a class of plant hormones known as cytokinins. While compounds like 6-benzylaminopurine (BAP) and thidiazuron (TDZ) are widely used, the search for novel cytokinins with enhanced activity, specificity, or efficiency continues. N-(3-Hydroxybenzyl)adenosine (3-OH-BA) represents a promising, yet largely unexplored, candidate in this arena. As an N6-substituted adenosine derivative, its chemical structure suggests potential cytokinin activity, making it a molecule of interest for overcoming recalcitrance in woody species that respond poorly to conventional cytokinins.

These application notes provide a comprehensive guide for researchers to systematically evaluate the efficacy of 3-OH-BA for shoot regeneration in woody plants. We will delve into its hypothesized mechanism of action, present a detailed protocol for dosage optimization, and provide the framework for a self-validating experimental design.

Hypothesized Mechanism of Action of N-(3-Hydroxybenzyl)adenosine

The biological activity of 3-OH-BA in plants is predicated on its structural similarity to known adenine-type cytokinins. Its proposed mechanism involves two key interactions: the canonical cytokinin signaling pathway and the adenosine salvage pathway.

Interaction with the Cytokinin Signaling Pathway

The primary mode of action for cytokinins is through a multi-step phosphorelay signaling cascade.[1][2] It is hypothesized that 3-OH-BA, due to its N6-benzyladenine core, can bind to cytokinin receptors, which are membrane-localized histidine kinases (AHKs).[3] This binding event initiates a phosphorylation cascade, transferring a phosphate group through histidine phosphotransfer proteins (AHPs) to nuclear response regulators (ARRs).[3][4] The activation of Type-B ARRs ultimately leads to the transcription of cytokinin-responsive genes, including those that promote cell division and shoot initiation.[5][6] The hydroxyl group on the benzyl ring may influence the binding affinity and specificity of 3-OH-BA for different AHK receptors, potentially leading to unique developmental outcomes compared to other cytokinins.[7]

Caption: Hypothesized Cytokinin Signaling Pathway for 3-OH-BA.

Role of Adenosine Kinase in 3-OH-BA Metabolism

As an adenosine derivative, 3-OH-BA is also a potential substrate for adenosine kinase (ADK), a key enzyme in the purine salvage pathway.[8][9] ADK catalyzes the phosphorylation of adenosine and its analogs, including cytokinin ribosides, to their corresponding monophosphates.[8][10] This phosphorylation can have two opposing effects: it could be a step towards activation, converting 3-OH-BA into a more active nucleotide form, or it could be a mechanism of inactivation, sequestering the compound into a non-signaling pool.[11] The rate of phosphorylation by ADK could therefore be a critical determinant of the effective intracellular concentration and overall activity of 3-OH-BA.[8][10]

Experimental Protocol: Dosage Optimization of 3-OH-BA for Shoot Regeneration

This protocol provides a framework for determining the optimal concentration of 3-OH-BA for inducing shoot regeneration from woody plant explants.

Preparation of Basal Medium and Stock Solutions

-

Basal Medium: A standard woody plant medium (WPM) or Murashige and Skoog (MS) medium is recommended as a starting point. The choice may depend on the specific plant species. Prepare the basal medium according to the manufacturer's instructions, typically containing macronutrients, micronutrients, vitamins, and a carbon source like sucrose (20-30 g/L).

-

Gelling Agent: Use a gelling agent such as agar (6-8 g/L) or gellan gum (2-4 g/L).

-

pH Adjustment: Adjust the pH of the medium to 5.7-5.8 using 1M NaOH or 1M HCl before autoclaving.

-

Sterilization: Autoclave the medium at 121°C and 15 psi for 20 minutes.

-

3-OH-BA Stock Solution: Prepare a 1 mM stock solution of N-(3-Hydroxybenzyl)adenosine. Due to its purine structure, it may be necessary to dissolve it in a small amount of 1M NaOH before adding distilled water to the final volume. Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Auxin Stock Solution: Prepare a 1 mM stock solution of an auxin such as α-naphthaleneacetic acid (NAA) or indole-3-acetic acid (IAA) for use in combination treatments. Filter-sterilize as above.

Experimental Design and Treatment Groups

To determine the optimal dosage, a concentration gradient of 3-OH-BA should be tested. It is also crucial to test 3-OH-BA in combination with a low level of auxin, as the auxin-to-cytokinin ratio is critical for morphogenesis.[5]

| Treatment Group | 3-OH-BA (µM) | NAA (µM) | Rationale |

| 1 (Control) | 0 | 0 | Basal medium response |

| 2 (Auxin Control) | 0 | 0.5 | Effect of low auxin alone |

| 3 | 0.5 | 0.5 | Low concentration of 3-OH-BA |

| 4 | 1.0 | 0.5 | Intermediate concentration |

| 5 | 5.0 | 0.5 | Intermediate-high concentration |

| 6 | 10.0 | 0.5 | High concentration |

| 7 | 20.0 | 0.5 | Very high concentration |

| 8 (BAP Control) | 5.0 | 0.5 | Comparison with a standard cytokinin |

This is a suggested starting range. The concentrations may need to be adjusted for highly sensitive or recalcitrant species.

Explant Preparation and Culture Initiation

-

Explant Source: Use explants from healthy, actively growing stock plants. Suitable explants for woody plants include nodal segments, shoot tips, or leaf sections.

-

Surface Sterilization:

-

Wash the explants under running tap water for 30 minutes.

-

Immerse in a 70% (v/v) ethanol solution for 30-60 seconds.

-

Transfer to a solution of 10-20% commercial bleach (containing sodium hypochlorite) with a few drops of Tween-20 for 10-20 minutes.

-

Rinse 3-4 times with sterile distilled water in a laminar flow hood.

-

-

Explant Inoculation:

-

Trim the sterilized explants to a uniform size.

-

Aseptically place one explant per culture vessel containing 25-30 mL of the prepared treatment medium.

-

Use at least 10-15 replicates per treatment group.

-

-

Incubation Conditions:

-

Incubate the cultures in a growth chamber at 25 ± 2°C.

-

Provide a 16-hour photoperiod with a light intensity of 30-50 µmol/m²/s from cool-white fluorescent lamps.

-

Data Collection and Analysis

Monitor the cultures weekly and collect data after 4-8 weeks:

-

Percentage of explants forming shoots: (Number of explants with shoots / Total number of explants) x 100

-

Mean number of shoots per explant: Total number of shoots / Number of responding explants

-

Mean shoot length (cm): Measure the length of the longest shoot on each explant.

-

Morphological observations: Note any callus formation, hyperhydricity, or abnormal shoot development.

Statistically analyze the data using appropriate methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

Caption: Experimental Workflow for 3-OH-BA Dosage Optimization.

Interpreting Results and Further Steps

The results from this initial screening will indicate whether 3-OH-BA has a stimulatory, inhibitory, or negligible effect on shoot regeneration for the tested woody plant species.

-

Stimulatory Effect: If a specific concentration of 3-OH-BA results in a significantly higher number of shoots compared to the controls, this concentration can be considered optimal for the initial stage of shoot induction.

-

Inhibitory or No Effect: If there is no significant improvement or a negative impact on shoot formation, it may be necessary to test a different range of concentrations, different types of auxins, or different explant types.

-

Subsequent Culture: Shoots regenerated on a high-cytokinin medium may require transfer to a medium with a lower cytokinin concentration or a cytokinin-free medium for elongation and subsequent rooting.

Conclusion

N-(3-Hydroxybenzyl)adenosine is a compound with significant potential for advancing the field of woody plant micropropagation. Its structural similarity to known cytokinins provides a strong rationale for its investigation. The protocols and conceptual framework provided here offer a robust starting point for researchers to systematically evaluate 3-OH-BA, optimize its dosage, and potentially unlock new efficiencies in the regeneration of recalcitrant woody species. This methodical approach ensures scientific rigor and contributes to the development of novel and effective plant tissue culture technologies.

References

-

Hurny, A., & Benková, E. (2017). Methodological advances in auxin and cytokinin biology. Journal of Experimental Botany, 68(18), 5087–5098. [Link]

-

Werner, T., Motyka, V., Strnad, M., & Schmülling, T. (2001). Regulation of plant growth by cytokinin. Proceedings of the National Academy of Sciences, 98(18), 10487–10492. [Link]

- Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4), dev149344.

- Mok, D. W., & Mok, M. C. (2001). Cytokinin metabolism and action. Annual review of plant physiology and plant molecular biology, 52(1), 89–118.

- Hwang, I., Sheen, J., & Müller, B. (2012). Cytokinin signaling networks. Annual review of plant biology, 63, 353–380.

-

Kopečný, D., Vigouroux, A., Bělíček, J., Kopečná, M., Končitíková, R., Friedecká, J., ... & Moréra, S. (2025). A monomer–dimer switch modulates the activity of plant adenosine kinase. Journal of Experimental Botany. [Link]

-

Schoor, S., & Moffatt, B. A. (2004). Applying high throughput techniques in the study of adenosine kinase in plant metabolism and development. Frontiers in bioscience: a journal and virtual library, 9, 1771–1781. [Link]

- Iltzsch, M. H., Furusawa, K., & Koya, K. (1995). N6-(p-methoxybenzoyl)adenosine and 7-iodo-7-deazaadenosine: potent inhibitors of adenosine kinase from Toxoplasma gondii.

-

Nisler, J., Zatloukal, M., Popa, I., Doležal, K., & Spíchal, L. (2020). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. International journal of molecular sciences, 21(18), 6825. [Link]

-

Hill, K., & Kieber, J. J. (2013). Enhancing plant regeneration in tissue culture: a molecular approach through manipulation of cytokinin sensitivity. Plant signaling & behavior, 8(4), e23701. [Link]

-

Chen, C. M., & Melitz, D. K. (1979). Cytokinin structure-activity relationships and the metabolism of N6-(Δ2-isopentenyl)adenosine-8-14C in Phaseolus callus tissues. FEBS letters, 107(1), 15–20. [Link]

- Skoog, F., & Miller, C. O. (1957). Chemical regulation of growth and organ formation in plant tissues cultured in vitro. Symposia of the Society for Experimental Biology, 11, 118–130.

- von Schwartzenberg, K., Ndiaye, S., & Laloue, M. (1994). Cytokinin metabolism: the role of adenosine kinase in the conversion of N6-isopentenyladenosine to its nucleotide forms in tobacco cells. Plant physiology, 105(1), 227–234.

- Moffatt, B. A., & Somerville, C. (1988). Positive selection for male-sterile mutants of Arabidopsis lacking adenine phosphoribosyltransferase activity. Plant Physiology, 86(4), 1150–1154.

-

Spíchal, L., Rakický, T., Plíhal, O., Plíhalová, L., Grúz, J., & Strnad, M. (2015). In Planta, In Vitro and In Silico Studies of Chiral N 6 -Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities. International journal of molecular sciences, 16(12), 29557–29575. [Link]

- Sheen, J. (2002). Cytokinin signaling pathways. Current Opinion in Plant Biology, 5(5), 409-414.

-

Wikipedia. (2023). 6-Benzylaminopurine. [Link]

- Che, P., Lall, S., Nettleton, D., & Howell, S. H. (2002). Gene expression programs during shoot, root, and callus development in Arabidopsis tissue culture. Plant physiology, 129(2), 604–619.

-

Lee, S. Y., Kim, S. G., Song, J. H., Kim, J. B., Kim, J. K., & Kang, S. Y. (2013). N6-(3-methoxyl-4-hydroxybenzyl) adenine riboside (B2), an adenosine analog, has sedative and hypnotic activity. Archives of pharmacal research, 36(10), 1264–1271. [Link]

-

Daly, J. W., Padgett, W., Shamim, M. T., Butts-Lamb, P., & Fredholm, B. B. (1985). Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor with a comparison to an A2-adenosine receptor regulating coronary blood flow. Journal of medicinal chemistry, 28(4), 487–492. [Link]

-

Zhang, W., Zhang, M., Zheng, L., & Chen, J. (2016). N6-(2-Hydroxyethyl)-Adenosine Exhibits Insecticidal Activity against Plutella xylostella via Adenosine Receptors. PloS one, 11(9), e0162812. [Link]

-

Garcia-Gil, M., Pesi, R., & Camici, M. (2022). Metabolic Aspects of Adenosine Functions in the Brain. Frontiers in pharmacology, 13, 838221. [Link]

- Valvekens, D., Van Montagu, M., & Van Lijsebettens, M. (1988). Agrobacterium tumefaciens-mediated transformation of Arabidopsis thaliana root explants by using kanamycin selection. Proceedings of the National Academy of Sciences, 85(15), 5536–5540.

- To, J. P., & Kieber, J. J. (2008). Cytokinin signaling: two-components and more. Trends in plant science, 13(3), 85–92.

-

Kurepa, J., Smalle, J. A., & Van Der Straeten, D. (2019). Cytokinin-Based Tissue Cultures for Stable Medicinal Plant Production: Regeneration and Phytochemical Profiling of Salvia bulleyana Shoots. Plants, 8(11), 479. [Link]

-

Li, Y., Wu, H., Zhang, C., & Li, Y. (2014). The Synthesis of the Metabolites of 2′,3′,5′-Tri-O-acetyl-N6-(3-hydroxyphenyl) Adenosine (WS070117). Molecules, 19(6), 7548–7557. [Link]

- Kakimoto, T. (2003). Perception and signal transduction of cytokinins. Annual review of plant biology, 54(1), 605–627.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. plantcelltechnology.com [plantcelltechnology.com]

- 4. researchgate.net [researchgate.net]

- 5. Enhancing plant regeneration in tissue culture: A molecular approach through manipulation of cytokinin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. imrpress.com [imrpress.com]

- 8. biorxiv.org [biorxiv.org]

- 9. A monomer–dimer switch modulates the activity of plant adenosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytokinin Structure-Activity Relationships and the Metabolism of N6-(Δ2-Isopentenyl)Adenosine-8-14C in Phaseolus Callus Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of plant growth by cytokinin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Exploratory Use of N-(3-Hydroxybenzyl)adenosine in Orchid Tissue Culture Micropropagation

For: Researchers, scientists, and drug development professionals investigating novel plant growth regulators and micropropagation techniques.

Introduction: A Novel Compound for a Delicate Process

Orchid micropropagation is a cornerstone of the horticulture industry and conservation efforts, enabling the large-scale, clonal production of these prized plants.[1] Success hinges on the precise manipulation of plant growth regulators, primarily auxins and cytokinins, to guide tissues through stages of proliferation and differentiation.[2] Cytokinins, such as N6-benzyladenosine (BA), are particularly crucial for inducing shoot formation and multiplication.[3] However, challenges persist, including oxidative stress and the exudation of phenolic compounds from explants, which can lead to tissue browning and necrosis, thereby hindering or preventing successful culture establishment.[4]

This document introduces N-(3-Hydroxybenzyl)adenosine (3-HOBA), a synthetic adenosine derivative, as a novel candidate for advancing orchid micropropagation. Structurally, 3-HOBA is an analog of the widely used cytokinin N6-benzyladenine (BA), featuring an adenosine core responsible for cytokinin activity, but with a key modification: a hydroxyl group on the meta-position of the benzyl ring.[5][6] This phenolic moiety suggests a dual-function potential. We hypothesize that 3-HOBA may not only function as a cytokinin to promote cell division and shoot proliferation but also confer protective benefits by mitigating oxidative stress, a common cause of tissue damage in vitro.[7][8] Phenolic compounds are known to act as potent antioxidants, scavenging harmful reactive oxygen species (ROS) that accumulate during the stress of explant excision and culture initiation.[9][10]

These application notes provide a comprehensive framework for the systematic evaluation of 3-HOBA in orchid tissue culture. The protocols are designed as a research-centric guide to determine the efficacy and optimal concentration of 3-HOBA for enhancing micropropagation efficiency, potentially leading to higher proliferation rates, improved culture health, and reduced losses due to phenolic browning.

The Hypothesized Mechanism of Action of 3-HOBA

We propose a dual-role mechanism for N-(3-Hydroxybenzyl)adenosine in plant tissue culture, leveraging both its cytokinin-like structure and its phenolic nature.

-

Cytokinin Activity: The N6-substituted adenosine structure is the foundation of many synthetic cytokinins.[5] We postulate that 3-HOBA interacts with the plant's cytokinin signaling pathway. This pathway is typically initiated when the cytokinin molecule binds to a histidine kinase receptor in the cell's endoplasmic reticulum membrane.[11] This binding event triggers a multi-step phosphorelay, a signaling cascade that ultimately activates specific transcription factors (Type-B Response Regulators) in the nucleus.[12] These transcription factors then regulate the expression of genes involved in cell division and shoot morphogenesis, driving the proliferation of new shoots from orchid explants.[7][13]

-

Antioxidant and Stress-Mitigating Activity: The 3-hydroxybenzyl group imparts phenolic character to the molecule. Wounding of explants during preparation for tissue culture inevitably induces oxidative stress through the production of ROS.[14] These ROS can damage cellular components and lead to the oxidation of endogenous phenolic compounds, causing the characteristic and detrimental browning of the tissue and surrounding medium.[4] We hypothesize that the phenolic moiety of 3-HOBA can act as an antioxidant, directly scavenging ROS or modulating the plant's own antioxidant enzyme systems.[8][9] This could reduce oxidative damage and inhibit the polymerization of oxidized phenols, thereby preventing browning and improving the viability and regenerative capacity of the explants.[10][15]

The following diagram illustrates this proposed dual-action pathway.

Caption: Hypothesized dual-action mechanism of 3-HOBA in orchid micropropagation.

Experimental Design and Protocols

To validate the efficacy of 3-HOBA, a systematic approach is required. The following protocols are designed to test its effects on different stages of orchid micropropagation, from seed germination to shoot multiplication, using a common orchid genus like Phalaenopsis as a model.

General Materials and Reagents

-

Plant Material: Mature, undehisced orchid capsules (e.g., Phalaenopsis amabilis) or in vitro-grown protocorms/plantlets.

-

Basal Media: Murashige and Skoog (MS) medium, including vitamins, is a robust starting point.[16] Half-strength MS (½ MS) is also commonly used and should be tested.[17]

-

Gelling Agent: Agar (0.7-0.8% w/v) or Gellan Gum (0.2-0.3% w/v).

-

Carbon Source: Sucrose (20-30 g/L).

-

Plant Growth Regulators:

-

N-(3-Hydroxybenzyl)adenosine (3-HOBA)

-

N6-benzyladenine (BA) (as a positive control)

-

α-Naphthaleneacetic acid (NAA) (for use in combination treatments)

-

-

Antioxidants (for controlling phenolic exudation):

-

Activated Charcoal (AC)

-

Ascorbic Acid

-

Citric Acid

-

-

Sterilization: Autoclave, 70% (v/v) ethanol, sterile distilled water, commercial bleach solution (e.g., 10% solution containing ~0.5% sodium hypochlorite).

-

Labware: Sterile petri dishes, scalpels, forceps, culture vessels (jars, flasks), pH meter, analytical balance, magnetic stirrer.

Protocol 1: Asymbiotic Seed Germination and Protocorm Formation

This protocol aims to determine the effect of 3-HOBA on the initial stages of orchid development.

Workflow:

Caption: Workflow for evaluating 3-HOBA on orchid seed germination.

Step-by-Step Methodology:

-

Capsule Sterilization:

-

Media Preparation:

-

Prepare ½ strength MS basal medium with 20 g/L sucrose and adjust the pH to 5.6-5.8 before adding the gelling agent.[19][20]

-

Divide the basal medium into aliquots for different treatments.

-

Prepare stock solutions of 3-HOBA and BA (e.g., 1 mg/mL in 1N NaOH, then dilute with water). Filter-sterilize the stock solutions.

-

Add the plant growth regulators to the autoclaved and cooled (50-60°C) media to the final desired concentrations.

-

-

Experimental Treatments (Suggested):

-

See Table 1 for a recommended concentration range to test. The goal is to compare 3-HOBA against a control and a standard cytokinin (BA).

Table 1: Suggested Treatments for Seed Germination

Treatment ID Basal Medium 3-HOBA (mg/L) BA (mg/L) Purpose C1 ½ MS 0 0 Negative Control BA1 ½ MS 0 0.5 Positive Control (Low) BA2 ½ MS 0 1.0 Positive Control (High) H1 ½ MS 0.5 0 Test 3-HOBA (Low) H2 ½ MS 1.0 0 Test 3-HOBA (Medium) | H3 | ½ MS | 2.0 | 0 | Test 3-HOBA (High) |

-

-

Seed Sowing and Incubation:

-

Aseptically split the sterilized capsule and scrape the seeds onto the surface of the prepared media in petri dishes or culture jars.

-

Seal the vessels and incubate initially in the dark for 1-2 weeks to mimic natural conditions, then move to a 16-hour light/8-hour dark photoperiod at 23 ± 2°C.[19]

-

-

Data Collection:

-

Record the time to initial protocorm formation.

-

After 12 weeks, calculate the germination percentage.

-

Measure protocorm size and note morphological characteristics (e.g., color, presence of rhizoids).

-

Protocol 2: Shoot Multiplication from Protocorm-Like Bodies (PLBs)

This protocol assesses the efficacy of 3-HOBA for the vegetative multiplication phase, which is critical for mass propagation.

Step-by-Step Methodology:

-

Explant Source: Use well-developed protocorms or protocorm-like bodies (PLBs) generated from the seed germination stage or from an established in vitro culture.

-

Explant Preparation: Aseptically section the protocorms or PLBs into halves or quarters to increase the surface area for shoot induction.

-

Media Preparation:

-

Prepare full-strength MS medium with 30 g/L sucrose, as this stage requires more nutrients.[16] Optionally, add 15% (v/v) coconut water or 50 g/L banana homogenate as organic supplements.[21]

-

Adjust pH to 5.8 before autoclaving.

-

Prepare and add filter-sterilized stock solutions of 3-HOBA, BA, and NAA to the cooled medium according to the experimental design.

-

-

Experimental Treatments (Suggested):

-

This stage often benefits from a combination of a cytokinin and a low level of auxin.[17] The experimental design should test 3-HOBA alone and in combination with NAA, and compare it to standard BA+NAA combinations.

Table 2: Suggested Treatments for Shoot Multiplication

Treatment ID Basal Medium 3-HOBA (mg/L) BA (mg/L) NAA (mg/L) Purpose C2 MS 0 0 0 Negative Control BN1 MS 0 1.0 0.1 Positive Control BN2 MS 0 2.0 0.1 Positive Control H4 MS 1.0 0 0 Test 3-HOBA alone H5 MS 2.0 0 0 Test 3-HOBA alone HN1 MS 1.0 0 0.1 Test 3-HOBA + Auxin | HN2 | MS | 2.0 | 0 | 0.1 | Test 3-HOBA + Auxin |

-

-

Culture and Incubation:

-

Place 4-5 explant sections in each culture vessel.

-

Incubate at 23 ± 2°C under a 16-hour light/8-hour dark photoperiod.

-

Subculture to fresh medium of the same composition every 4-6 weeks.

-

-

Data Collection:

-

After 8 and 16 weeks, record the following parameters:

-

Multiplication Rate: Average number of new shoots or PLBs per explant.

-

Shoot Length: Average length of the longest shoot per explant.

-

Culture Health Score: A qualitative score (e.g., 1-5) based on color (greenness), vigor, and the degree of tissue browning/necrosis.

-

-

Protocol 3: Evaluation of Antioxidant Properties

To specifically test the hypothesis that 3-HOBA reduces phenolic browning, a direct comparison should be made on a plant species known for this issue.

Step-by-Step Methodology:

-

Explant and Media: Use explants from a woody plant or an orchid species prone to browning. Prepare MS medium as in Protocol 2.

-

Experimental Treatments (Suggested):

-

Compare the best performing 3-HOBA concentration from Protocol 2 with standard anti-browning agents.

Table 3: Suggested Treatments for Evaluating Anti-Browning Effect

Treatment ID Basal Medium Additive 1 Concentration (mg/L) Additive 2 Concentration (mg/L) C3 MS BA 1.0 --- --- AC MS BA 1.0 Activated Charcoal 2000 AA MS BA 1.0 Ascorbic Acid 100 | H_Test | MS | 3-HOBA | 2.0 (or optimal) | --- | --- |

-

-

Culture and Data Collection:

-

Culture the explants as described in Protocol 2.

-

After 1-2 weeks, visually assess and score the degree of browning in the medium and at the base of the explant. A photographic record is highly recommended for comparison. Methods to quantify phenolic exudation, such as spectrophotometric analysis of the medium, can also be employed for more rigorous data.

-

Expected Outcomes and Troubleshooting

-

Optimal Cytokinin Activity: It is anticipated that a specific concentration range of 3-HOBA will promote shoot proliferation, similar to or potentially exceeding that of BA.[22] Excessive concentrations may lead to abnormal growth or vitrification, a common issue with high cytokinin levels.[3]

-

Reduced Browning: In cultures treated with 3-HOBA, a noticeable reduction in the browning of the medium and explant tissue is expected compared to the BA-only controls.[15] This would support the hypothesis of its antioxidant activity.

-

Synergistic Effects: The combination of 3-HOBA with a low concentration of NAA may yield the highest multiplication rates, as is common with cytokinin-auxin interactions.[17]

Troubleshooting:

-

Contamination: Re-evaluate and tighten aseptic techniques. Ensure proper sterilization of media, tools, and explants.

-

Severe Browning: If browning is severe even with 3-HOBA, consider pre-treating explants in an antioxidant solution (e.g., 100 mg/L ascorbic acid + 150 mg/L citric acid) before culturing, or add activated charcoal (0.2 g/L) to the medium.[15][23]

-

Lack of Response: If explants do not respond, consider the explant source (younger tissues are generally more responsive), the basal medium formulation (some orchids prefer VW or KC media), or a wider range of 3-HOBA concentrations.[20][21]

-

Vitrification (Hyperhydricity): This appears as glassy, water-soaked tissues and is often caused by high cytokinin levels or high humidity in the culture vessel. Reduce the concentration of 3-HOBA or BA and ensure adequate gas exchange in the culture vessels.

Conclusion

N-(3-Hydroxybenzyl)adenosine presents an exciting new avenue for research in orchid micropropagation. Its unique structure suggests a dual functionality that could simultaneously address the need for potent shoot proliferation and the persistent problem of oxidative stress. The protocols outlined in this document provide a robust framework for researchers to systematically investigate these potential benefits. By carefully comparing 3-HOBA to established standards and meticulously documenting culture responses, the scientific community can collectively determine the value of this novel compound in advancing the art and science of plant tissue culture.

References

-

N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. PubMed, National Center for Biotechnology Information. [Link]

-

The Use of N-6-benzyladenine to Regulate Flowering of Phalaenopsis Orchids. American Society for Horticultural Science. [Link]

-

In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities. National Institutes of Health. [Link]

-

Effects of N6-benzyladenine and thidiazuron on proliferation of phalaenopsis gigantea protocorms. ResearchGate. [Link]

-

EFFECTS OF N6-BENZYLADENINE ON Globba siamensis Hemsl. IN VITRO CULTURE. ResearchGate. [Link]

-

Effect of cytokinins on shoot development and rooting in protocorm explants of Dendrobium aqueum after 15 weeks of culture. ResearchGate. [Link]

-

Seed germination. Academia.edu. [Link]

-

Cytokinin. Wikipedia. [Link]

-

Plant Tissue Culture - Cytokinin and Auxin. YouTube. [Link]

-

Orchid Seed Germination and Micropropagation II: Media Information and Composition. ResearchGate. [Link]

-

Profiles of Cytokinins Metabolic Genes and Endogenous Cytokinins Dynamics during Shoot Multiplication In Vitro of Phalaenopsis. National Center for Biotechnology Information. [Link]

-

A perspective on orchid seed and protocorm development. National Center for Biotechnology Information. [Link]

-

Molecular mechanism of cytokinin-activated cell division in Arabidopsis. National Center for Biotechnology Information. [Link]

-

Dual Role of Plant Phenolic Compounds as Antioxidants and Prooxidants. Scientific Research Publishing. [Link]

-

The Role of Polyphenols in Abiotic Stress Tolerance and Their Antioxidant Properties to Scavenge Reactive Oxygen Species and Free Radicals. MDPI. [Link]

-

ORCHID TISSUE CULTURE. PhytoTech Labs. [Link]

-

cytokinin signaling pathway. Molecular Biology. [Link]

-

Effect of different concentrations of cytokinins used in combination on... ResearchGate. [Link]

-

Effect of Plant Growth Regulatory on Orchid Propagation through The Thin Cell Layer technique. IOP Conference Series: Earth and Environmental Science. [Link]

-

Phenolic compounds, antioxidant enzymes, and oxidative stress in barley (Hordeum vulgare L.) genotypes under field drought-stress conditions. National Center for Biotechnology Information. [Link]

-

Control of browning in Plant Tissue Culture: A Review. Journal of Scientific and Innovative Research. [Link]

-

Seeds in the lab. InVitroOrchids. [Link]

-

Orchid Micropropagation Using Conventional Semi-Solid and Temporary Immersion Systems: A Review. National Center for Biotechnology Information. [Link]

-

The role of phenolic compounds in plant stress responses. ResearchGate. [Link]

-

Effects of Antioxidants in Controlling Phenolic Exudates in in vitro Culture of Gliricidia [Gliricidia sepium]. International Journal of Current Microbiology and Applied Sciences. [Link]

-

In vitro seed germination and seedling growth of the orchid Dendrobium primulinum Lindl. Academic Journals. [Link]

-

Effect of different basal media and PGRs on in vitro seed germination and seedling development of medicinally important orchid C. The Journal of Plant Science Research. [Link]

-

Adenosine. PubChem, National Center for Biotechnology Information. [Link]

-

Orchid Micropropagation Using Conventional Semi-Solid and Temporary Immersion Systems: A Review. MDPI. [Link]

-

How can we control phenol exudation (pomegranate plant) in vitro culture? ResearchGate. [Link]

-

An Insight into the Role of Phenolics in Abiotic Stress Tolerance in Plants: Current Perspective for Sustainable Environment. MDPI. [Link]

-

Adenosine. Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A perspective on orchid seed and protocorm development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jsirjournal.com [jsirjournal.com]

- 5. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adenosine - Wikipedia [en.wikipedia.org]

- 7. Molecular mechanism of cytokinin-activated cell division in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dual Role of Plant Phenolic Compounds as Antioxidants and Prooxidants [scirp.org]

- 9. The Role of Polyphenols in Abiotic Stress Tolerance and Their Antioxidant Properties to Scavenge Reactive Oxygen Species and Free Radicals [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Cytokinin - Wikipedia [en.wikipedia.org]

- 12. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]

- 13. youtube.com [youtube.com]

- 14. Phenolic compounds, antioxidant enzymes, and oxidative stress in barley (Hordeum vulgare L.) genotypes under field drought-stress conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. plantcelltechnology.com [plantcelltechnology.com]

- 16. phytotechlab.com [phytotechlab.com]

- 17. mdpi.com [mdpi.com]

- 18. academicjournals.org [academicjournals.org]

- 19. plantcelltechnology.com [plantcelltechnology.com]

- 20. phytojournal.com [phytojournal.com]

- 21. Orchid Micropropagation Using Conventional Semi-Solid and Temporary Immersion Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Application Notes and Protocols: Establishing a Dose-Response Curve for N-(3-Hydroxybenzyl)adenosine in Tobacco Callus Induction

For: Researchers, scientists, and drug development professionals in plant biology and agriculture.

Introduction: The Rationale for Investigating N-(3-Hydroxybenzyl)adenosine in Plant Tissue Culture

The manipulation of plant cell growth and differentiation is fundamental to plant biotechnology, with applications ranging from rapid propagation of elite cultivars to the production of valuable secondary metabolites. This process is largely governed by the interplay of plant hormones, principally auxins and cytokinins. While a canonical set of these hormones is widely used, the exploration of novel synthetic compounds offers the potential for enhanced efficiency, novel developmental responses, and a deeper understanding of the underlying signaling pathways.

N-(3-Hydroxybenzyl)adenosine is an adenosine analog. Adenosine and its derivatives are crucial molecules in all living organisms, participating in a myriad of cellular processes including energy transfer and signal transduction.[1] In plants, there is growing evidence for the role of extracellular nucleotides like ATP and adenosine in signaling pathways that modulate growth, development, and stress responses.[2][3] Given that N-(3-Hydroxybenzyl)adenosine shares structural similarities with N6-benzyladenosine, a well-known synthetic cytokinin, it is hypothesized that it may exhibit cytokinin-like activity, influencing cell division and differentiation in plant tissues.[4] Cytokinins, in balance with auxins, are known to promote callus formation, an undifferentiated mass of cells that can be guided to regenerate into whole plants.[5]

This document provides a comprehensive guide to establishing a robust dose-response curve for N-(3-Hydroxybenzyl)adenosine in the induction of callus from tobacco (Nicotiana tabacum) leaf explants. Tobacco is an excellent model system for such studies due to its high amenability to tissue culture and well-established protocols.[6][7] The described methodologies are designed to be self-validating and provide a framework for assessing the morphogenetic potential of this novel compound.

Section 1: Foundational Concepts and Experimental Design

The Dose-Response Relationship in Callus Induction

The response of plant tissues to growth regulators is typically dose-dependent. At very low concentrations, a compound may have no observable effect, while at very high concentrations, it can become inhibitory or toxic.[8] A dose-response curve is a graphical representation of the relationship between the concentration of a substance and the magnitude of the biological response.[9] Establishing this curve is critical for determining the optimal concentration of N-(3-Hydroxybenzyl)adenosine for efficient callus induction.

Experimental Rationale: Why a Dose-Response Curve is Essential

A systematic dose-response analysis allows for the determination of key parameters such as:

-

Minimal Effective Concentration: The lowest concentration that elicits a discernible callus induction response.

-

Optimal Concentration Range: The range of concentrations that produces the maximal callus induction and healthy callus morphology.

-

Inhibitory/Toxic Concentration: The concentration at which the compound begins to suppress callus growth or cause tissue death.

This information is invaluable for the efficient application of N-(3-Hydroxybenzyl)adenosine in future experiments and for comparing its efficacy to existing cytokinins.

Section 2: Detailed Protocols

Preparation of Stock Solutions and Media

Rationale: Aseptic technique is paramount in plant tissue culture to prevent microbial contamination. Stock solutions allow for the accurate and convenient preparation of culture media with various concentrations of heat-labile substances like plant growth regulators.

Materials:

-

N-(3-Hydroxybenzyl)adenosine

-

1N NaOH

-

Dimethyl sulfoxide (DMSO) (optional, if solubility is an issue)

-

Murashige and Skoog (MS) basal medium with vitamins

-

α-naphthaleneacetic acid (NAA)

-

Sucrose

-

Phytagel or agar

-

Autoclave

-

Sterile petri dishes (90 x 15 mm)

-

Sterile graduated cylinders and flasks

-

pH meter

Protocol:

-

N-(3-Hydroxybenzyl)adenosine Stock Solution (1 mM):

-

Accurately weigh out the required amount of N-(3-Hydroxybenzyl)adenosine.

-

Dissolve in a minimal amount of 1N NaOH. Adenosine and its derivatives are often sparingly soluble in water but dissolve in dilute acids or bases.[10][11]

-

Bring the final volume to the desired level with sterile distilled water.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

-

NAA Stock Solution (1 mg/mL):

-

Dissolve NAA in a small volume of 1N NaOH and bring to the final volume with distilled water.

-

Store at 4°C.

-

-

Callus Induction Medium (CIM):

-

To prepare 1 liter of CIM, add 4.43 g of MS basal medium with vitamins and 30 g of sucrose to approximately 800 mL of distilled water.

-

Stir until all components are dissolved.

-

Add NAA from the stock solution to a final concentration of 0.1 mg/L.[12] This concentration of auxin in combination with a cytokinin is often effective for tobacco callus induction.[7]

-

Adjust the pH of the medium to 5.8 using 1N NaOH or 1N HCl.

-

Add 3-4 g of Phytagel or 8 g of agar and stir to dissolve.

-

Bring the final volume to 1 liter with distilled water.

-

Autoclave at 121°C for 20 minutes.

-

Allow the medium to cool to approximately 50-60°C.

-

In a laminar flow hood, add the filter-sterilized N-(3-Hydroxybenzyl)adenosine stock solution to achieve the desired final concentrations (see Table 1).

-

Dispense approximately 25 mL of the medium into sterile petri dishes.

-

Allow the medium to solidify and store at 4°C until use.

-

Explant Preparation and Culture Initiation

Rationale: Young, healthy leaf tissue is metabolically active and more responsive to in vitro culture. Surface sterilization is crucial to eliminate microorganisms from the plant material.

Materials:

-

Young, healthy Nicotiana tabacum plants (4-6 weeks old)

-

70% (v/v) ethanol

-

1% (v/v) sodium hypochlorite solution with a few drops of Tween-20

-

Sterile distilled water

-

Sterile filter paper

-

Sterile forceps and scalpel

Protocol:

-

Excise young, fully expanded leaves from healthy tobacco plants.

-

Wash the leaves under running tap water for 10-15 minutes.[13]

-

In a laminar flow hood, immerse the leaves in 70% ethanol for 30-60 seconds.[14]

-

Transfer the leaves to a 1% sodium hypochlorite solution containing a few drops of Tween-20 and agitate for 10-15 minutes.

-

Rinse the leaves 3-4 times with sterile distilled water to remove all traces of the sterilants.[14]

-

Place the sterilized leaves on sterile filter paper to dry.

-

Using a sterile scalpel, cut the leaves into approximately 1 cm² explants, avoiding the midrib.[6]

-

Inoculate one explant per petri dish with the adaxial (upper) surface in contact with the CIM.

-

Seal the petri dishes with parafilm.

Experimental Setup for Dose-Response Curve

Rationale: A logarithmic or semi-logarithmic series of concentrations is often used in dose-response studies to cover a wide range of potential effects. A control group (0 µM) is essential to assess the basal response of the tissue.

Experimental Treatments:

Prepare CIM with the following concentrations of N-(3-Hydroxybenzyl)adenosine:

| Treatment | Concentration (µM) |

| Control | 0 |

| T1 | 0.1 |

| T2 | 0.5 |

| T3 | 1.0 |

| T4 | 5.0 |

| T5 | 10.0 |

| T6 | 25.0 |

| T7 | 50.0 |

Table 1: Proposed concentrations of N-(3-Hydroxybenzyl)adenosine for the dose-response experiment.

Replication and Randomization:

-

Use at least 10-15 explants per treatment group.

-

Arrange the petri dishes in a completely randomized design in the growth chamber to minimize the effects of environmental variations.

Incubation Conditions:

-

Incubate the cultures at 25 ± 2°C in the dark for the initial 1-2 weeks to promote callus formation.[6]

-

After the initial dark period, transfer the cultures to a 16-hour photoperiod under cool white fluorescent lights.[4]

Section 3: Data Collection and Analysis

Rationale: Quantitative and qualitative data should be collected to provide a comprehensive assessment of the effects of N-(3-Hydroxybenzyl)adenosine. Statistical analysis is necessary to determine the significance of the observed differences between treatment groups.

Data Collection

After 4-6 weeks of culture, record the following data for each explant:

-

Callus Induction Frequency (%): The percentage of explants that formed callus.

-

Callus Fresh Weight (g): Carefully remove the callus from the explant and weigh it.

-

Callus Morphology: Qualitatively describe the color (e.g., white, yellowish, green, brown), texture (friable or compact), and overall health of the callus.

Data Presentation

Summarize the quantitative data in a table for clear comparison.

| Concentration (µM) | Callus Induction Frequency (%) | Mean Callus Fresh Weight (g) ± SE | Callus Morphology |

| 0 | |||

| 0.1 | |||

| 0.5 | |||

| 1.0 | |||

| 5.0 | |||

| 10.0 | |||

| 25.0 | |||

| 50.0 |

Table 2: Example of a data summary table for the dose-response experiment.

Statistical Analysis

-

Analyze the callus induction frequency using Chi-square analysis.

-

Analyze the callus fresh weight data using one-way analysis of variance (ANOVA).

-

If the ANOVA shows a significant difference, perform a post-hoc test (e.g., Tukey's HSD) to identify which treatment means are significantly different from each other.

-

Plot the mean callus fresh weight against the logarithm of the N-(3-Hydroxybenzyl)adenosine concentration to visualize the dose-response curve.

Section 4: Visualizing the Workflow and Putative Signaling Pathway

Experimental Workflow Diagram

Caption: Experimental workflow for determining the dose-response curve.

Putative Signaling Pathway of N-(3-Hydroxybenzyl)adenosine in Callus Induction

Rationale: Based on its structural similarity to N6-benzyladenosine, N-(3-Hydroxybenzyl)adenosine is hypothesized to act through the cytokinin signaling pathway, which is a two-component signaling system in plants.

Caption: Putative cytokinin signaling pathway for callus induction.

Section 5: Trustworthiness and Self-Validation

The integrity of this protocol is ensured by the following principles:

-

Inclusion of Controls: The use of a zero-concentration control is fundamental for establishing a baseline and confirming that callus induction is indeed a result of the added N-(3-Hydroxybenzyl)adenosine.

-

Replication and Randomization: These statistical practices minimize the impact of confounding variables and increase the confidence in the results.

-

Comprehensive Data Collection: By collecting both quantitative (frequency, weight) and qualitative (morphology) data, a more complete picture of the compound's effect is obtained. Healthy, friable callus is more desirable for regeneration than dense, necrotic callus, a distinction that fresh weight alone cannot capture.

-

Adaptability: While this protocol specifies Nicotiana tabacum, the principles and general methodology can be adapted for other model systems like Arabidopsis thaliana with appropriate adjustments to the basal medium and auxin concentrations.[15][16]

References

- Barkla, B. J., Vera-Estrella, R., & Pantoja, O. (2014).

- Chao, Y. (2012). Callus induction and plant regeneration of tobacco Leaf explant. Journal of Biological Research, 18, 147-151.

-

Cheméo. (n.d.). Chemical Properties of Adenosine (CAS 58-61-7). Retrieved from [Link]

- Demidov, D., L-H., & Offringa, R. (2014). A method to construct dose–response curves for a wide range of environmental factors and plant traits by means of a meta-analysis of phenotypic data. Journal of Experimental Botany, 65(15), 4063–4076.

- Demidchik, V., & Shabala, S. (2018). Extracellular ATP as a signalling molecule in plants. Journal of Experimental Botany, 69(17), 3963–3976.

- Doležal, K., Popa, I., Kryštof, V., Spíchal, L., Fojtíková, V., Holub, J., ... & Strnad, M. (2006). Preparation and biological activity of N6-substituted roscovitine analogs. Bioorganic & medicinal chemistry letters, 16(24), 6217-6221.

- Hossain, M. S., & Islam, M. S. (2015). In vitro regeneration of Nicotiana tabacum L. from callus culture. Journal of Bio-Science, 23, 73-78.

- Hu, Y., Chen, J., & Wang, L. (2017). Callus Initiation from Root Explants Employs Different Strategies in Rice and Arabidopsis. Plant and Cell Physiology, 58(11), 1836–1846.

- Tanaka, K., Gilroy, S., Jones, A. M., & Stacey, G. (2010). Extracellular ATP signaling in plants. Trends in cell biology, 20(10), 601-608.

- Ikeuchi, M., Sugimoto, K., & Iwase, A. (2013). Plant Callus: Mechanisms of Induction and Repression. The Plant Cell, 25(9), 3159–3173.

- Kumar, A., & Reddy, M. P. (2011). Optimization of Media Formulations for Callus Induction, Shoot Regeneration and Root Induction in Nicotiana benthamiana. Journal of Plant Biochemistry and Biotechnology, 20(2), 263-268.

- M-T., & J-S. (2015). Dose-Response Analysis Using R. PLoS ONE, 10(12), e0146021.

-

PubChem. (n.d.). N6-Benzyladenosine. Retrieved from [Link]

-

Lifeasible. (n.d.). Induction and Culture of Tobacco Callus. Retrieved from [Link]

- Thangavel, P., & Sridevi, R. (2015). High efficient protocol for Callus induction and Regeneration of a medicinal plant Orthosiphon stamineus. International Journal of Advanced Research in Biological Sciences, 2(1), 1-8.

- Ali, G., Hadi, F., Ali, Z., Tariq, M., & Khan, M. A. (2007). Callus Induction and in vitro Complete Plant Regeneration of Different Cultivars of Tobacco (Nicotiana tabacum L.)

- Valvekens, D., Van Montagu, M., & Van Lijsebettens, M. (1988). Agrobacterium tumefaciens-mediated transformation of Arabidopsis thaliana root explants by using kanamycin selection. Proceedings of the National Academy of Sciences, 85(15), 5536-5540.

- Van der Krol, A. R., & Chua, N. H. (1991). The 5' flanking sequences of a petunia chalcone synthase gene direct sector-specific expression in transgenic tobacco. The Plant Cell, 3(7), 667-675.

- Al-Khayri, J. M., & Al-Bahrany, A. M. (2004). High Frequency Regeneration of Arabidopsis thaliana L. from Leaves Callus Cultures. European Academic Research, II(4), 5183-5192.

-

FooDB. (2010). Showing Compound Adenosine (FDB003554). Retrieved from [Link]

-

GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. Retrieved from [Link]

- Ritz, C., Baty, F., Streibig, J. C., & Gerhard, D. (2015). Dose-Response Analysis Using R. PLoS ONE, 10(12), e0146021.

- Zhang, L., & Li, H. (2022). Adenosine signaling in plants: a new player in an old field. Journal of Experimental Botany, 73(15), 5035–5047.

- Sethu, R., & Ramaswamy, K. (2017). Statistical analysis of dose-response curves. Methods in molecular biology (Clifton, N.J.), 1527, 239–259.

Sources

- 1. Showing Compound Adenosine (FDB003554) - FooDB [foodb.ca]

- 2. cls.hebtu.edu.cn [cls.hebtu.edu.cn]

- 3. Extracellular ATP signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plant Callus: Mechanisms of Induction and Repression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scialert.net [scialert.net]

- 8. ijarbs.com [ijarbs.com]

- 9. Adenosine | 58-61-7 [chemicalbook.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. researchgate.net [researchgate.net]

- 12. Optimization of Media Formulations for Callus Induction, Shoot Regeneration and Root Induction in Nicotiana benthamiana [opensciencepublications.com]

- 13. Induction and Culture of Tobacco Callus - Lifeasible [lifeasible.com]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. euacademic.org [euacademic.org]

Revolutionizing Shoot Multiplication: A Guide to Replacing Benzyladenine with Meta-topolin Riboside

Introduction: The Quest for Superior Cytokinins in Plant Micropropagation

In the realm of plant tissue culture, the cytokinin 6-Benzyladenine (BA) has long been a cornerstone for inducing shoot multiplication. Its affordability and general effectiveness have made it a ubiquitous component in micropropagation media. However, the reliance on BA is not without its significant drawbacks. Researchers frequently encounter physiological disorders such as hyperhydricity (vitrification), where shoots become water-soaked and brittle, leading to poor survival rates ex vitro.[1] Furthermore, BA can inhibit subsequent root formation, necessitating a separate rooting stage and complicating the overall workflow.[1][2] These challenges underscore the critical need for alternative cytokinins that not only drive proliferation but also promote the development of physiologically normal, high-quality plantlets that are robust enough for successful acclimatization.

This guide introduces meta-topolin riboside (mTR), an aromatic cytokinin, as a superior alternative to BA in shoot multiplication protocols. We will delve into the mechanistic advantages of mTR, provide detailed, validated protocols for its application, and present comparative data to empower researchers to optimize their micropropagation systems. The adoption of mTR represents a significant step towards producing healthier, more uniform, and easily acclimatized plants, thereby enhancing the efficiency and success of commercial and research-based micropropagation.

Comparative Analysis: meta-Topolin Riboside vs. Benzyladenine

Meta-topolin (mT) and its riboside (mTR) are hydroxylated analogues of BA, first isolated from poplar leaves.[1] Their unique chemical structure confers distinct metabolic fates and physiological activities within plant tissues, addressing many of the shortcomings associated with BA.

Mechanism of Action and Metabolism: A Tale of Two Cytokinins

Cytokinins exert their effects by binding to specific receptor kinases, such as AHK3 and CRE1/AHK4, which are pivotal in initiating shoot development.[3] Evidence suggests that meta-topolin exhibits a higher binding affinity for these receptors, potentially leading to a more potent and targeted physiological response, even at lower concentrations.[3]

A key differentiator lies in their metabolism. In plant tissues, BA is often converted into a stable N9-glucoside, which can accumulate and is only slowly metabolized.[4] This accumulation is often linked to the negative side effects of BA. In contrast, mTR is primarily metabolized into O-glucosides, which are more readily processed by the plant during acclimatization, leading to a more favorable physiological state for rooting and survival.[4] The principal deactivation pathway for mTR is N9-glucosylation, forming mT9G, which is considered an inactive metabolite.[5]

Physiological Advantages of meta-Topolin Riboside

The structural and metabolic differences between mTR and BA translate into tangible benefits in the lab:

-

Reduced Hyperhydricity: Numerous studies have demonstrated that the use of mT and its derivatives significantly reduces or eliminates the incidence of hyperhydricity, a common issue with BA that compromises plantlet quality.[2]

-

Improved Shoot Quality and Elongation: While BA can sometimes lead to the formation of fasciated or stunted shoots, mTR consistently promotes the development of well-defined, elongated shoots with normal leaf morphology.

-

Enhanced Rooting and Acclimatization: A standout advantage of mTR is its positive effect on subsequent rooting.[2] In many cases, spontaneous rooting occurs during the multiplication phase, streamlining the micropropagation process.[5] This leads to higher survival rates during the critical acclimatization stage.

-

Potentially Higher Multiplication Rates: While highly species-dependent, several studies have reported superior multiplication rates with mTR compared to BA.[1]

The following table summarizes the key comparative data between BA and mTR based on published literature:

| Feature | 6-Benzyladenine (BA) | meta-Topolin Riboside (mTR) |

| Hyperhydricity | Frequently observed, especially at higher concentrations. | Significantly reduced or absent.[2] |

| Shoot Quality | Can induce fasciation and stunted growth. | Promotes normal, elongated shoots. |

| Rooting | Often inhibitory, requiring a separate rooting medium.[1][2] | Promotes rooting, sometimes spontaneously during multiplication.[5] |

| Acclimatization | Can be challenging due to poor plantlet quality. | Generally higher survival rates. |

| Metabolism | Forms stable, potentially inhibitory N9-glucosides.[4] | Forms more readily metabolized O-glucosides.[4] |

Experimental Protocols

Protocol 1: Preparation of meta-Topolin Riboside (mTR) Stock Solution

A crucial first step is the correct preparation of a concentrated stock solution of mTR. Due to its solubility characteristics, a specific procedure should be followed.

Materials:

-

meta-Topolin riboside (mTR) powder

-

Dimethyl sulfoxide (DMSO) or Ethanol

-

Sterile, purified water (e.g., double-distilled or Milli-Q)

-

Sterile volumetric flask or glass container

-

Sterile magnetic stirrer and stir bar

-

Sterile filter (0.22 µm) and syringe

Procedure:

-

Weighing: Accurately weigh the desired amount of mTR powder. To prepare a 1 mg/mL stock solution, weigh 100 mg of mTR.

-

Dissolving: Transfer the mTR powder to a sterile volumetric flask. Add a small volume of DMSO or ethanol (e.g., 2-5 mL) to completely dissolve the powder.[6] Gentle warming may aid in dissolution, but do not boil.

-

Dilution: Once the mTR is fully dissolved, slowly add sterile, purified water while stirring continuously to bring the solution to the final desired volume (e.g., 100 mL for a 1 mg/mL solution).[7]

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.

-

Storage: Store the mTR stock solution at -20°C for long-term storage. For short-term use, it can be stored at 4°C for up to a month. Avoid repeated freeze-thaw cycles.

Protocol 2: Shoot Multiplication Medium with mTR

This protocol provides a general guideline for replacing BA with mTR in a standard shoot multiplication medium, such as Murashige and Skoog (MS) medium.[1] The optimal concentration of mTR is species-dependent and should be determined empirically. A good starting point is to test a range of concentrations from 0.5 to 5.0 mg/L (approximately 2 to 20 µM).

Materials:

-

Basal medium (e.g., MS, WPM) with vitamins and sucrose (typically 30 g/L)

-

meta-Topolin riboside (mTR) stock solution (1 mg/mL)

-

Gelling agent (e.g., agar, gellan gum)

-

pH meter and adjustment solutions (1N NaOH, 1N HCl)

-

Autoclave

-

Sterile culture vessels

Procedure:

-

Basal Medium Preparation: Prepare the desired volume of basal medium according to the manufacturer's instructions, omitting the cytokinin for now.

-

Adding mTR: Add the appropriate volume of the mTR stock solution to the medium to achieve the desired final concentration. For example, to prepare 1 liter of medium with 2.0 mg/L mTR, add 2.0 mL of a 1 mg/mL mTR stock solution.

-

pH Adjustment: Adjust the pH of the medium to the optimal range for your plant species, typically between 5.7 and 5.8, using 1N NaOH or 1N HCl.[4]

-

Adding Gelling Agent: Add the gelling agent at the recommended concentration and dissolve it by heating and stirring.

-

Dispensing and Sterilization: Dispense the medium into culture vessels and autoclave at 121°C for 15-20 minutes.

-

Inoculation and Incubation: Once the medium has cooled and solidified, inoculate with explants (e.g., shoot tips, nodal segments) and incubate under appropriate light and temperature conditions (e.g., 16-hour photoperiod at 25°C).

Protocol 3: Rooting and Acclimatization of mTR-derived Shoots

A significant advantage of using mTR is that shoots often develop roots during the multiplication phase. If rooting is not spontaneous, a separate rooting step may still be necessary, though it is often more successful than with BA-derived shoots.

Rooting:

-

Elongated shoots (typically >2 cm) are excised from the multiplication culture.

-

Transfer shoots to a half-strength basal medium (e.g., ½ MS) with a reduced sucrose concentration (15-20 g/L) and supplemented with an auxin such as indole-3-butyric acid (IBA) at a low concentration (e.g., 0.1-1.0 mg/L). [1]

-

Incubate under the same conditions as the multiplication stage until a well-developed root system is visible.

Acclimatization:

-

Carefully remove the rooted plantlets from the culture medium and wash the roots gently with sterile water to remove any remaining agar.

-

Transfer the plantlets to a sterile, well-draining substrate (e.g., a mixture of peat and perlite).

-

Initially, maintain high humidity by covering the plantlets with a transparent lid or plastic bag.

-

Gradually reduce the humidity over a period of 2-4 weeks by progressively opening the cover to allow the plants to adapt to the external environment.

-